Tert-butyl (3S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-azepane-1-carboxylate
CAS No.:
Cat. No.: VC18636392
Molecular Formula: C17H35NO4Si
Molecular Weight: 345.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H35NO4Si |
|---|---|
| Molecular Weight | 345.5 g/mol |
| IUPAC Name | tert-butyl (3S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxyazepane-1-carboxylate |
| Standard InChI | InChI=1S/C17H35NO4Si/c1-16(2,3)21-15(20)18-11-13(19)9-10-14(12-18)22-23(7,8)17(4,5)6/h13-14,19H,9-12H2,1-8H3/t13-,14-/m0/s1 |
| Standard InChI Key | QXEQPECMYZBCBD-KBPBESRZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H](CC[C@@H](C1)O[Si](C)(C)C(C)(C)C)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CCC(C1)O[Si](C)(C)C(C)(C)C)O |
Introduction
Structural and Stereochemical Features
Core Azepane Scaffold
The azepane ring, a seven-membered saturated heterocycle with one nitrogen atom, forms the structural backbone of this compound. Unlike its unsaturated counterpart (azepine), the azepane ring exhibits enhanced conformational flexibility, which influences its reactivity and intermolecular interactions . The (3S,6S) stereochemical configuration at positions 3 and 6 introduces chirality, critical for enantioselective synthesis and biological activity modulation in downstream applications.
Functional Group Architecture
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tert-Butyl Carbonate (Boc) Group: Positioned at the 1-carboxylate position, the Boc group serves as a temporary protecting group for the secondary amine, enabling selective deprotection under mild acidic conditions.
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tert-Butyldimethylsilyl (TBS) Ether: The TBS group at the 3-hydroxyl position provides robust protection against nucleophilic and electrophilic agents, ensuring stability during synthetic transformations.
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6-Hydroxy Group: The unprotected hydroxyl group at position 6 offers a reactive handle for further functionalization, such as oxidation, esterification, or glycosylation.
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₃₅NO₄Si | |
| Molecular Weight | 345.5 g/mol | |
| IUPAC Name | tert-butyl (3S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxyazepane-1-carboxylate | |
| Stereochemistry | (3S,6S) |
Synthetic Utility and Reaction Pathways
Role as a Protecting Group Intermediate
The TBS-protected hydroxyl group exemplifies this compound’s utility in multistep syntheses. Silyl ethers are prized for their stability under basic and mildly acidic conditions, yet they can be selectively cleaved using fluoride ions (e.g., tetrabutylammonium fluoride). This orthogonal protection strategy allows chemists to stage reactions at the 6-hydroxy group without disturbing the TBS or Boc functionalities.
Applications in Peptide and Alkaloid Synthesis
Azepane derivatives are increasingly employed in peptide mimetics and alkaloid frameworks due to their constrained geometry and nitrogen lone pair availability . For instance, the Boc-protected amine in this compound can participate in amide bond formation, while the hydroxyl group may serve as a glycosylation site in natural product synthesis .
Pharmaceutical Relevance
Case Study: Anticonvulsant Development
Schindler’s 5H-dibenzo[b,f]azepine-5-carboxamide, an early anticonvulsant, underscores the therapeutic potential of azepane derivatives . The tert-butyl and silyl groups in the subject compound could similarly stabilize transition states in enzyme-inhibitor complexes, warranting further pharmacological exploration.
Material Science Applications
Polymer Precursors
Functionalized azepanes like this compound are investigated as monomers for polyamides and polyurethanes. The rigid azepane ring enhances thermal stability, while the hydroxyl and carboxylate groups enable crosslinking or post-polymerization modifications.
Surface Modification Agents
The silyl ether moiety can anchor molecules to silica-based surfaces, facilitating the development of chromatographic stationary phases or sensor coatings.
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